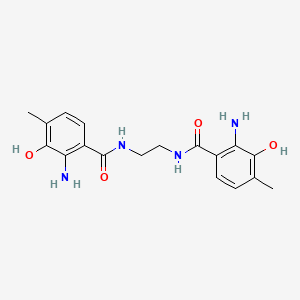
N,N'-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a bis-amide compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker. The presence of amino, hydroxy, and methyl groups on the benzamide rings contributes to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the substituent used.
科学的研究の応用
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
類似化合物との比較
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
- N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to the presence of both amino and hydroxy groups on the benzamide rings, which enhances its reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzamide rings also contributes to its distinct chemical and biological properties .
特性
CAS番号 |
85513-29-7 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-amino-N-[2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]ethyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C18H22N4O4/c1-9-3-5-11(13(19)15(9)23)17(25)21-7-8-22-18(26)12-6-4-10(2)16(24)14(12)20/h3-6,23-24H,7-8,19-20H2,1-2H3,(H,21,25)(H,22,26) |
InChIキー |
ILBYSEUITFPOHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
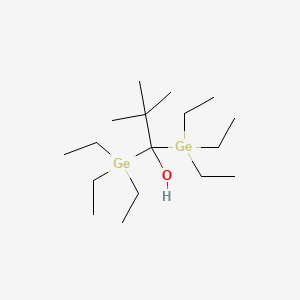
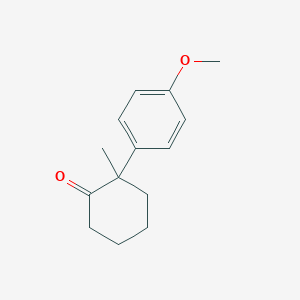
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
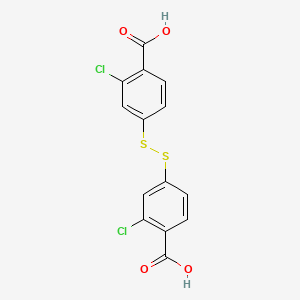

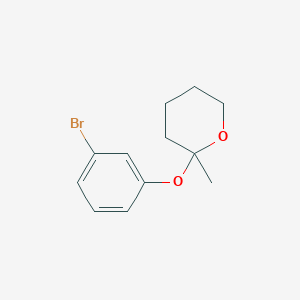
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)

